(6-Hydroxyhexyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Hydroxyhexyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of a hydroxy group attached to a hexyl chain, which is further bonded to a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxyhexyl)phosphonic acid typically involves the reaction of hexanol with phosphorous acid. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: (6-Hydroxyhexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
(6-Hydroxyhexyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors, flame retardants, and surface coatings.
Mechanism of Action
The mechanism of action of (6-Hydroxyhexyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phosphonic acid group can chelate metal ions or participate in coordination chemistry. These interactions can modulate the activity of enzymes and influence biological pathways .
Comparison with Similar Compounds
Hexylphosphonic acid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
(6-Hydroxyhexyl)phosphonate: Contains a phosphonate group instead of a phosphonic acid group, leading to variations in acidity and coordination behavior
Uniqueness: (6-Hydroxyhexyl)phosphonic acid is unique due to the presence of both a hydroxy group and a phosphonic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in hydrogen bonding and coordination chemistry makes it a versatile compound in various research fields .
Properties
Molecular Formula |
C6H15O4P |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
6-hydroxyhexylphosphonic acid |
InChI |
InChI=1S/C6H15O4P/c7-5-3-1-2-4-6-11(8,9)10/h7H,1-6H2,(H2,8,9,10) |
InChI Key |
NVQCNUFHCNCGKU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCP(=O)(O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.